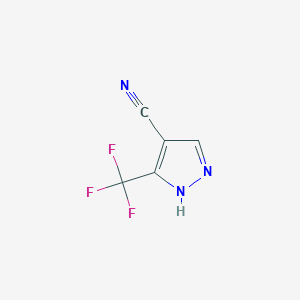

3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIRANRLHUHUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363276 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318951-60-9 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 318951-60-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. This document consolidates available physicochemical data, outlines a probable synthetic route with a detailed experimental protocol, and discusses the broader biological context of trifluoromethyl-pyrazole derivatives, with a specific focus on their role as enzyme inhibitors. While detailed biological studies on this specific molecule are not extensively published, this guide leverages data from closely related analogs to provide a framework for its potential applications and methodologies for its evaluation.

Physicochemical and Safety Data

The fundamental properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are summarized below, based on data from commercial suppliers. This information is crucial for handling, storage, and experimental design.

| Property | Value |

| CAS Number | 318951-60-9 |

| Molecular Formula | C₅H₂F₃N₃ |

| Molecular Weight | 161.09 g/mol |

| IUPAC Name | 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Conditions | Sealed in a dry environment at room temperature. |

| InChI Key | HNIRANRLHUHUOS-UHFFFAOYSA-N |

Safety Profile:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Materials:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Hydrazine hydrate

-

Ethanol

-

Chlorosulfonyl isocyanate

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-(trifluoromethyl)-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonyl isocyanate (1.2 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Upon completion (as monitored by TLC), carefully pour the reaction mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Spectroscopic Data (Reference)

While specific, published spectra for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are not available, the following table provides expected spectroscopic characteristics based on data from structurally similar trifluoromethyl-substituted pyrazoles. This information can be used as a reference for the characterization of the synthesized compound.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic proton signal (singlet) in the δ 8.0-9.0 ppm range. A broad singlet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Signals for the pyrazole ring carbons between δ 110-150 ppm. A signal for the trifluoromethyl carbon (quartet due to C-F coupling) around δ 120-125 ppm. A signal for the nitrile carbon. |

| ¹⁹F NMR | A singlet for the CF₃ group around δ -60 to -65 ppm. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. N-H stretching vibration around 3100-3500 cm⁻¹. C-F stretching bands in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (161.08). Fragmentation patterns may show the loss of HCN and CF₃ groups. |

Biological Context and Potential Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with diverse therapeutic actions. The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. Therefore, 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a promising starting material for the synthesis of novel therapeutic agents.

Many pyrazole-containing compounds are known to act as enzyme inhibitors. For instance, Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.

Representative Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the inflammatory pathway involving arachidonic acid and the role of COX enzymes, which are targets for many pyrazole-based drugs.

An In-depth Technical Guide to the Physical Properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. Due to the nature of this compound as a specialized chemical intermediate, much of the publicly available data is limited. This document compiles available information from commercial suppliers and chemical databases, supplemented with general principles for compounds of this class.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |

| CAS Number | 318951-60-9 |

| Molecular Formula | C₅H₂F₃N₃ |

| Molecular Weight | 161.09 g/mol |

| InChI | 1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) |

| InChIKey | HNIRANRLHUHUOS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1)C(F)(F)F)C#N |

Physical Properties

Quantitative experimental data for the physical properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is not widely available in published literature. The following table summarizes the available information, including computationally predicted values where noted.

| Property | Value | Notes |

| Physical Form | Solid | Information from commercial suppliers. |

| Melting Point | Data not available | - |

| Boiling Point | 302.6 °C at 760 mmHg (Predicted) | This is a computationally predicted value. |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| Storage Temperature | Room temperature, sealed in a dry environment | Recommended by commercial suppliers. |

Spectroscopic Data

Detailed experimental spectra for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are not readily found in the public domain. The expected spectral characteristics are outlined below based on the compound's structure.

| Technique | Expected Characteristics |

| ¹H NMR | A broad singlet for the N-H proton of the pyrazole ring and a singlet for the C-H proton at position 5 of the pyrazole ring. The chemical shifts would be influenced by the solvent used. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring, the nitrile group (-C≡N), and the trifluoromethyl group (-CF₃). The carbon of the CF₃ group would show a characteristic quartet due to coupling with fluorine. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (-C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Also, absorption bands for N-H and C-H stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 161.02, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN, F, and CF₃ groups. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is not available in the reviewed public literature. However, a general synthetic approach for this class of compounds can be proposed based on established pyrazole synthesis methodologies. A plausible route involves the cyclization of a suitably functionalized precursor.

General Synthetic Protocol for Trifluoromethyl-Substituted Pyrazole-4-carbonitriles:

-

Starting Material Preparation: A common starting material for such syntheses is a β-ketonitrile or a derivative thereof. For this specific molecule, a precursor like 2-(trifluoromethyl)-3-oxobutanenitrile or a related enamine could be utilized.

-

Cyclization Reaction: The prepared precursor is reacted with hydrazine hydrate or a hydrazine salt in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration if it precipitates. If the product is soluble, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous work-up, often involving extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

-

Characterization: The final purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its purity is confirmed by HPLC and melting point analysis.

Visualizations

Caption: General experimental workflow for the synthesis and characterization of pyrazole derivatives.

Caption: Logical relationship of available data for the target compound.

Safety Information

Based on available Safety Data Sheets (SDS), 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended when handling this compound.

Conclusion

3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a valuable building block in synthetic chemistry, particularly for the development of new pharmaceutical and agrochemical agents. While detailed, experimentally verified physical property data is sparse in the public domain, this guide provides a summary of the currently available information. Further research is needed to fully characterize this compound. Researchers working with this substance are encouraged to perform their own analytical characterization to confirm its properties for their specific applications.

In-depth Technical Guide: Physicochemical Properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a key building block in pharmaceutical and agrochemical research. The information presented herein is intended to support laboratory research and development activities.

Molecular Identity and Properties

3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a nitrile group. These functional groups contribute to its unique chemical reactivity and make it a valuable intermediate in the synthesis of more complex molecules.

Below is a summary of the key molecular data for this compound:

| Parameter | Value | Source |

| Molecular Formula | C5H2F3N3 | [1][2] |

| Molecular Weight | 161.08 g/mol | [1][2] |

| IUPAC Name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| CAS Number | 318951-60-9 | [1] |

Structural Representation

To facilitate a clear understanding of the molecular architecture, the logical connections between the constituent atoms of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are visualized below. This diagram illustrates the core pyrazole structure and the attached functional groups.

References

Spectroscopic Analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide to ¹H and ¹³C NMR Spectra

Expected Spectroscopic Data

The chemical structure and numbering scheme for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is presented below. The presence of the electron-withdrawing CF₃ and CN groups, combined with the pyrazole ring system, dictates a distinct pattern of chemical shifts and couplings.

Structure of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Caption: Molecular structure and numbering of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

The anticipated ¹H and ¹³C NMR spectral data, acquired in a common deuterated solvent such as DMSO-d₆, are summarized below.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two key signals. The precise chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | > 13.0 | Broad Singlet | 1H |

| C5-H | 8.5 - 9.0 | Singlet | 1H |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will be more complex due to the influence of the fluorine atoms, which cause characteristic splitting of adjacent carbon signals. The coupling constants (J) between carbon and fluorine are diagnostic.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| C 3 | 145 - 150 | Quartet (q) | ²JC-F ≈ 38 - 42 |

| C 5 | 135 - 140 | Singlet (s) | - |

| C F₃ | 119 - 122 | Quartet (q) | ¹JC-F ≈ 270 - 275 |

| C N | 112 - 116 | Singlet (s) | - |

| C 4 | 95 - 100 | Singlet (s) | - |

Note: Predicted chemical shifts are based on analysis of similar structures and may vary based on experimental conditions.[2][3][4]

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural confirmation. The following protocols are recommended for the analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Protocol 1: Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for pyrazoles to ensure the observation of the N-H proton.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Mixing: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary.

-

Transfer: Using a clean Pasteur pipette with a glass wool plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer.[2]

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans (NS) | 16 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 4.0 s |

| Spectral Width (SW) | 20 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 (proton-gated decoupling) |

| Number of Scans (NS) | 1024 or more |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 1.0 s |

| Spectral Width (SW) | 240 ppm |

| Temperature | 298 K |

Protocol 3: Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the area under each signal to determine proton ratios.

Visualization of Analysis Workflow

The following diagrams illustrate the logical flow of NMR analysis and structural elucidation.

Caption: General experimental workflow for NMR spectroscopic analysis.

Caption: Logical pathway for structure confirmation using NMR data.

References

Mass Spectrometry Analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and analytical methodologies for the characterization of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. This compound, belonging to the pyrazole class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyrazole scaffold. Accurate mass determination and fragmentation analysis are crucial for its unambiguous identification and structural elucidation in various research and development settings.

Predicted Mass Spectrometry Data

The predicted fragmentation pathways are based on the known stability of the pyrazole ring and the influence of the trifluoromethyl and carbonitrile substituents. Common fragmentation patterns for pyrazoles include the loss of hydrogen cyanide (HCN) and dinitrogen (N₂).[1][2][3] For trifluoromethyl-containing compounds, the loss of the CF₃ radical is also a characteristic fragmentation.[5]

Table 1: Predicted Mass Spectrometry Data for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

| Ionization Mode | Predicted Ion | m/z (Da) | Proposed Fragmentation Pathway |

| ESI (+) | [M+H]⁺ | 162.038 | Protonation of the molecular ion |

| ESI (-) | [M-H]⁻ | 160.022 | Deprotonation of the molecular ion |

| EI | [M]⁺• | 161.030 | Molecular ion |

| EI | [M-HCN]⁺• | 134.024 | Loss of hydrogen cyanide from the pyrazole ring |

| EI | [M-CF₃]⁺ | 92.024 | Loss of the trifluoromethyl group |

| EI | [M-HCN-N₂]⁺• | 106.021 | Sequential loss of hydrogen cyanide and dinitrogen |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocols for Mass Spectrometry Analysis

The following is a generalized protocol for the mass spectrometric analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. Optimization of these parameters may be necessary depending on the specific instrumentation and experimental goals.

Sample Preparation

-

Solvent Selection: Prepare a stock solution of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile at a concentration of 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water. The choice of solvent will depend on the ionization technique.

-

Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. For LC-MS analysis, the concentration may need to be adjusted based on the sensitivity of the instrument and the column loading capacity.

-

Filtration: Prior to analysis, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.

Instrumentation and Data Acquisition

2.2.1. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile compounds, providing information about the intact molecule.

-

Ionization Mode: Positive or negative ion mode can be selected.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (can be optimized to induce in-source fragmentation)

-

Nebulizing Gas (N₂): Flow rate of 10-15 L/hr

-

Drying Gas (N₂): Temperature of 250-350 °C

-

-

Mass Analyzer: Acquire data in full scan mode over a mass range of m/z 50-500. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).

2.2.2. Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for compound identification. It is often coupled with Gas Chromatography (GC).

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used. The sample is vaporized in the injector port.

-

Ion Source Temperature: 200-250 °C

-

Electron Energy: 70 eV

-

Mass Analyzer: Acquire data in full scan mode over a mass range of m/z 35-500.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule like 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Caption: Experimental workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the expected mass spectrometry data and the methodologies for analyzing 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. Researchers are encouraged to adapt and optimize these protocols to suit their specific analytical needs and instrumentation.

References

FT-IR Spectrum Analysis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for analysis. The information contained herein is intended to assist researchers in identifying and characterizing this and similar fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a nitrile group. These functional groups impart unique electronic properties and potential biological activity, making it a valuable scaffold in drug discovery. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. This guide will detail the expected FT-IR absorption bands for this molecule based on established spectroscopic data for its constituent functional groups.

Predicted FT-IR Spectral Data

The following table summarizes the predicted quantitative FT-IR absorption data for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. The predictions are based on the analysis of characteristic group frequencies from analogous structures and established spectroscopic libraries.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~ 3300 - 3100 | N-H (pyrazole) | Stretching | Medium, Broad |

| ~ 3100 - 3000 | C-H (pyrazole) | Stretching | Medium |

| ~ 2240 - 2220 | C≡N (nitrile) | Stretching | Strong, Sharp |

| ~ 1600 - 1450 | C=N, C=C (pyrazole ring) | Ring Stretching | Medium to Strong |

| ~ 1350 - 1100 | C-F (trifluoromethyl) | Symmetric & Asymmetric Stretching | Strong |

| ~ 1400 - 1200 | C-H (pyrazole) | In-plane Bending | Medium |

| ~ 1100 - 1000 | N-N (pyrazole ring) | Stretching | Medium |

| Below 1000 | C-H (pyrazole) | Out-of-plane Bending | Medium to Strong |

| Below 800 | C-C, C-N | Ring Bending/Deformation | Medium to Weak |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining the FT-IR spectrum of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

3.1. Sample Preparation (KBr Pellet Method)

-

Sample and KBr Preparation: Dry a small amount (1-2 mg) of the 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile sample and approximately 200-300 mg of spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual moisture.

-

Grinding: In a clean and dry agate mortar, grind the KBr to a fine powder. Add the sample to the mortar and continue to grind the mixture until it is a homogenous, fine powder. The intimate mixing is crucial for a high-quality spectrum.

-

Pellet Formation: Transfer the powdered mixture to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Pellet Inspection: A high-quality pellet should be thin and transparent. If the pellet is opaque or brittle, it may be due to insufficient grinding, excess sample, or moisture.

3.2. Data Acquisition

-

Instrument Purge: Purge the FT-IR spectrometer with dry air or nitrogen for at least 15-30 minutes to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Place the KBr pellet in the sample holder within the spectrometer's sample compartment.

-

Scan Parameters: Record the spectrum over the range of 4000-400 cm⁻¹.[1] A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: After acquisition, the spectrum should be baseline corrected and normalized.

Visualization of Key Molecular Vibrations

The following diagrams illustrate the molecular structure and a logical workflow for the FT-IR spectral analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Caption: Molecular structure with key functional groups for FT-IR analysis.

References

An In-depth Technical Guide to the Solubility of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical parameter that significantly influences its application in drug discovery and development, dictating aspects from formulation to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common organic solvents. Furthermore, this guide presents a logical workflow for solubility assessment to ensure accurate and reproducible results.

Introduction to 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a fluorinated heterocyclic compound with a molecular formula of C₅H₂F₃N₃. It serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both a trifluoromethyl group and a cyano group on the pyrazole ring imparts unique electronic properties that are of significant interest in the design of novel therapeutic agents. Physically, it is a solid at room temperature. An understanding of its solubility is paramount for its effective use in synthetic chemistry, purification processes, and formulation development.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. The polarity of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, influenced by the polar cyano and trifluoromethyl groups, as well as the pyrazole ring capable of hydrogen bonding, suggests that its solubility will vary across different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the pyrazole ring's nitrogen atoms, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can interact through dipole-dipole interactions with the polar functional groups of the compound, which may also result in significant solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the molecule.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

The equilibrium (or shake-flask) method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]

4.1. Materials and Equipment

-

3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation: Add an excess amount of solid 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.[1]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.[1]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a filter. Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[1] A calibration curve must be prepared using standard solutions of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile of known concentrations in the same solvent.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of the compound (161.09 g/mol ).

4.3. Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Qualitative Solubility Testing

For a rapid assessment, qualitative solubility tests can be performed. This involves adding a small, known amount of the solute (e.g., 1-5 mg) to a small volume of the solvent (e.g., 0.1-0.5 mL) in a test tube and observing its dissolution at room temperature with agitation. The results can be categorized as freely soluble, soluble, sparingly soluble, or insoluble.

Conclusion

While specific quantitative solubility data for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile remains to be published, this guide provides a robust framework for its experimental determination. By following the detailed protocols outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the advancement of research and development projects involving this important chemical entity, enabling informed decisions in process chemistry, formulation, and overall drug development. The provided workflow diagram serves as a clear visual aid for the experimental process.

References

Tautomerism in 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the presence of two highly electronegative substituents, the trifluoromethyl (CF3) and cyano (CN) groups, the tautomeric equilibrium of this pyrazole derivative is of significant academic and practical importance. This document synthesizes available data from related compounds to predict the behavior of this specific molecule, outlines detailed experimental protocols for its study, and presents key information in a clear and accessible format.

Introduction to Pyrazole Tautomerism

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions can exist as a mixture of two tautomers in solution. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and concentration.

For 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, the tautomeric equilibrium exists between 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (Tautomer A) and 5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (Tautomer B) .

Predicted Tautomeric Equilibrium

The trifluoromethyl group is a strong electron-withdrawing group, and the cyano group is also electron-withdrawing. Theoretical studies on substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where the substituent is at the 3-position.[1][2] Therefore, it is predicted that Tautomer A (3-CF3) will be the major tautomer in the equilibrium mixture. However, the extent of this preference requires experimental and computational verification.

Quantitative Data Summary

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Substituent Position | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |

| Tautomer A | 3-CF3, 4-CN | More Stable | More Stable |

| Tautomer B | 5-CF3, 4-CN | Less Stable | Less Stable |

Table 2: Expected Spectroscopic Data for Tautomer Identification

| Spectroscopic Data | Tautomer A (3-CF3, 4-CN) | Tautomer B (5-CF3, 4-CN) |

| ¹H NMR (δ, ppm) | ~8.0-8.5 (H5) | ~7.5-8.0 (H3) |

| ¹³C NMR (δ, ppm) | C3: ~140-145 (q, J_CF), C4: ~90-95, C5: ~125-130 | C3: ~120-125, C4: ~95-100, C5: ~145-150 (q, J_CF) |

| ¹⁹F NMR (δ, ppm) | Characteristic singlet for CF3 | Characteristic singlet for CF3 (different chemical shift) |

| ¹⁵N NMR (δ, ppm) | Distinct signals for N1 and N2 | Distinct signals for N1 and N2 (different chemical shifts) |

| IR (cm⁻¹) | C≡N stretch: ~2230-2240, C-F stretch: ~1100-1300 | C≡N stretch: ~2230-2240, C-F stretch: ~1100-1300 |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and the study of its tautomerism.

Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from general methods for the synthesis of substituted pyrazoles.

Method 1: From a Trifluoromethylated β-Ketonitrile

-

Step 1: Synthesis of 4,4,4-trifluoro-3-oxobutanenitrile. To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add ethyl trifluoroacetate (1.0 eq) and acetonitrile (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours. Acidify with dilute HCl and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-ketonitrile.

-

Step 2: Cyclization with Hydrazine. Dissolve the crude 4,4,4-trifluoro-3-oxobutanenitrile in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Reflux the mixture for 4 hours. Cool to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Method 2: Ammonolysis of a 3-Trifluoromethyl-4-halopyrazole

This method is based on the conversion of a trifluoromethyl group to a cyano group.

-

Step 1: Synthesis of 4-bromo-3-(trifluoromethyl)-1H-pyrazole. Synthesize 3-(trifluoromethyl)-1H-pyrazole from 1,1,1-trifluoroacetylacetone and hydrazine. Brominate the resulting pyrazole using N-bromosuccinimide in acetonitrile.

-

Step 2: Ammonolysis. In a sealed tube, heat the 4-bromo-3-(trifluoromethyl)-1H-pyrazole with aqueous ammonia at a specified temperature and pressure. After the reaction is complete, cool the mixture and extract the product with an organic solvent. Purify by column chromatography.

Spectroscopic Analysis for Tautomer Characterization

-

NMR Spectroscopy:

-

Dissolve the purified 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra at room temperature.

-

To slow down the proton exchange and potentially observe separate signals for each tautomer, acquire spectra at low temperatures (e.g., down to -60 °C).

-

The ratio of the tautomers can be determined by integrating the corresponding signals in the low-temperature spectra.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or of a solution in a suitable solvent.

-

Identify the characteristic absorption bands for the C≡N and C-F stretching vibrations.

-

-

X-ray Crystallography:

-

Grow single crystals of the compound by slow evaporation from a suitable solvent.

-

Perform single-crystal X-ray diffraction analysis to determine the solid-state structure, which will represent one of the tautomers.

-

Computational Analysis

-

Geometry Optimization and Energy Calculation:

-

Build the 3D structures of both Tautomer A and Tautomer B.

-

Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Calculate the relative electronic energies, zero-point vibrational energies, and Gibbs free energies to determine the relative stability of the tautomers in the gas phase.

-

To model solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometries, calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) for both tautomers using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

Compare the calculated chemical shifts with the experimental data to aid in the assignment of the observed signals to the respective tautomers.

-

Visualizations

Caption: Tautomeric equilibrium of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Caption: Experimental workflow for the study of tautomerism.

Conclusion

The tautomerism of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a crucial aspect of its chemical behavior. Based on the electronic properties of the trifluoromethyl and cyano substituents, the 3-CF3 tautomer is predicted to be the more stable form. This guide provides a framework for the synthesis, characterization, and computational analysis of this compound. The detailed experimental protocols and expected data will be valuable for researchers investigating this and related pyrazole derivatives for applications in drug discovery and materials science. Further experimental and theoretical studies are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate the structure-property relationships of this important heterocyclic system.

References

Chemical structure and IUPAC name of 3-(trifluoromethyl)-4-cyanopyrazole

An In-depth Technical Guide on 3-(Trifluoromethyl)-4-cyanopyrazole

Chemical Structure and IUPAC Name

The compound 3-(trifluoromethyl)-4-cyanopyrazole is a heterocyclic organic molecule built upon a pyrazole core. The pyrazole ring is a five-membered aromatic ring containing two adjacent nitrogen atoms. In this specific derivative, the ring is substituted at the 3rd position with a trifluoromethyl group (-CF₃) and at the 4th position with a cyano group (-CN). The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1][2] The cyano group is a versatile functional group in organic synthesis.

The IUPAC name for this compound is 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile . The "1H" indicates that a hydrogen atom is attached to one of the nitrogen atoms in the pyrazole ring. The structure of a related product has been definitively confirmed as 3-trifluoromethyl-4-cyano-1H-pyrazole through X-ray crystallographic analysis.[3]

Below is a diagram representing the chemical structure of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Caption: Chemical structure of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.

Synthesis

A method for the synthesis of 3-trifluoromethyl pyrazole-4-carbonitriles involves a silver-catalyzed cycloaddition reaction.[3] Specifically, the reaction of 1,2-dicyanoalkenes with trifluorodiazoethane in the presence of a silver salt (AgCl) and tetramethylethylenediamine (TMEDA) in dimethylformamide (DMF) yields the desired 3-trifluoromethyl-4-cyano-1H-pyrazole derivatives.[3]

Experimental Protocol

The general procedure for the synthesis of 3-trifluoromethyl pyrazole-4-carbonitriles is as follows:[3]

-

To an oven-dried 10 mL sealed tube equipped with a magnetic stirring bar, add the 1,2-dicyanoalkene (0.2 mmol, 1.0 equivalent) and AgCl (1.4 mg, 0.05 equivalents).

-

Next, add a stock solution of N₂CHCF₃ in dimethylformamide (DMF; 2.0 mL, 1.0 mmol, 0.5 mol/L, 5.0 equivalents) and tetramethylethylenediamine (TMEDA; 69.7 mg, 0.6 mmol).

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

After 12 hours, the reaction mixture is diluted with ethyl acetate (EtOAc) and washed with a saturated NH₄Cl solution.

-

The aqueous layer is extracted twice with EtOAc.

-

The combined organic layers are then processed for purification.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 3-trifluoromethyl-4-cyanopyrazoles.

Caption: Synthesis workflow for 3-(trifluoromethyl)-4-cyanopyrazoles.

Applications and Bioactivity

Trifluoromethyl- and cyano-functionalized pyrazoles are important heterocyclic cores in various applications, including pharmaceuticals and agrochemicals.[3] The trifluoromethyl group is known to enhance the biological activity and stability of molecules.[1][4]

Derivatives of 3-(trifluoromethyl)-4-cyanopyrazole, specifically N¹-aryl-3-CF₃-4-cyano pyrazoles, have shown potent activity as selective cyclooxygenase-2 (COX-2) inhibitors in preliminary in vitro assays.[3] This suggests their potential for the development of novel non-steroidal anti-inflammatory agents.[3] These compounds are considered cyano-analogues of the COX-2 inhibitor drug Celecoxib.[3]

Quantitative Data

The synthesis of various derivatives of 3-trifluoromethyl-4-cyano-1H-pyrazole has been reported with high yields.[3] The table below summarizes the reported yields for some of these derivatives.

| Substituent on Phenyl Ring of 1,2-Dicyanoalkene | Product | Yield (%) |

| Methyl | 2b | 92-95 |

| tert-Butyl | 2c | 92-95 |

| Methoxyl | 2d | 92-95 |

Table based on data from a study on the synthesis of trifluoromethyl pyrazole-carbonitriles.[3]

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl group into the pyrazole scaffold has given rise to a class of compounds with profound impact across medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of trifluoromethyl pyrazole derivatives. It details key experimental protocols, presents a curated collection of physicochemical and biological data, and visualizes critical synthetic and signaling pathways. This document serves as a vital resource for researchers engaged in the design and development of novel therapeutic agents and crop protection solutions.

A Historical Perspective: From Knorr to Modern Fluorination

The story of trifluoromethyl pyrazoles is intrinsically linked to the foundational work on pyrazole synthesis and the parallel advancements in organofluorine chemistry. The classical Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883, laid the groundwork for the construction of the pyrazole ring system. This robust reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

The widespread application and exploration of trifluoromethyl pyrazoles gained significant momentum in the latter half of the 20th century, culminating in the discovery of blockbuster molecules like the anti-inflammatory drug Celecoxib and the insecticide Fipronil . These discoveries solidified the importance of the trifluoromethyl pyrazole scaffold in modern chemical research and development.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethyl pyrazole derivatives primarily relies on the cyclocondensation of a trifluoromethylated β-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction is a key consideration, often influenced by the reaction conditions and the nature of the substituents on both reactants.

General Synthesis of Trifluoromethyl Pyrazoles via Knorr Cyclization

The fundamental approach to synthesizing 3- or 5-trifluoromethyl pyrazoles is depicted below. The reaction of a trifluoromethyl-β-diketone with a hydrazine in the presence of an acid or base catalyst yields the corresponding pyrazole.

Detailed Experimental Protocol: Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a trifluoromethyl pyrazole-containing pharmaceutical. Its synthesis involves the condensation of a trifluoromethyl β-diketone with a substituted phenylhydrazine.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Toluene, Hydrochloric acid.

-

Procedure: To a solution of sodium methoxide in toluene, 4'-methylacetophenone is added at room temperature. The mixture is stirred, and then ethyl trifluoroacetate is added slowly. The reaction mixture is heated to reflux for several hours. After cooling, the reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the desired diketone.[1]

Step 2: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

-

Materials: Sulfanilamide, Sodium nitrite, Stannous chloride, Hydrochloric acid.

-

Procedure: Sulfanilamide is dissolved in hydrochloric acid and cooled to 0°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This mixture is then slowly added to a solution of stannous chloride in hydrochloric acid at 0°C. After the addition is complete, the mixture is allowed to warm to room temperature. The resulting precipitate is filtered, washed, and dried to give 4-hydrazinobenzenesulfonamide hydrochloride.[2][3][4]

Step 3: Cyclization to form Celecoxib

-

Materials: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Hydrazinobenzenesulfonamide hydrochloride, Ethanol.

-

Procedure: A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol is heated to reflux for several hours. Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude Celecoxib is then purified by recrystallization.

Detailed Experimental Protocol: Synthesis of Fipronil

Fipronil is a broad-spectrum phenylpyrazole insecticide. Its synthesis is a multi-step process involving the formation of a pyrazole core followed by oxidation.

Step 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

-

Materials: 2,6-Dichloro-4-(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, 2,3-Dicyanopropionate, Ammonia.

-

Procedure: 2,6-Dichloro-4-(trifluoromethyl)aniline is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with 2,3-dicyanopropionate. The intermediate undergoes cyclization in the presence of ammonia to form the pyrazole core.[5]

Step 2: Thionation and Oxidation to Fipronil

-

Materials: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, Trifluoromethylsulfenyl chloride, Oxidizing agent (e.g., m-CPBA).

-

Procedure: The pyrazole intermediate is reacted with a trifluoromethylthiolating agent, such as trifluoromethylsulfenyl chloride, to introduce the trifluoromethylthio group at the 4-position. Subsequent oxidation of the sulfide to a sulfoxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields Fipronil.

Physicochemical and Biological Data

The physicochemical properties of trifluoromethyl pyrazole derivatives are significantly influenced by the trifluoromethyl group, which imparts high electronegativity, lipophilicity, and metabolic stability. These properties, in turn, govern their biological activity.

Physicochemical Properties

The following table summarizes key physicochemical properties of Celecoxib and Fipronil.

| Property | Celecoxib | Fipronil |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₂H₄Cl₂F₆N₄OS |

| Molecular Weight | 381.37 g/mol [4] | 437.15 g/mol [6] |

| Melting Point | 157-159 °C[4] | 200.5 °C[6] |

| Water Solubility | Insoluble[4] | 1.9-2.4 mg/L[7] |

| logP | 3.53 | 4.0 |

Biological Activity Data

Trifluoromethyl pyrazole derivatives exhibit a wide range of biological activities. The tables below present a selection of quantitative data for their anti-inflammatory, antimicrobial, and insecticidal properties.

Table 2: Anti-inflammatory Activity of Trifluoromethyl Pyrazole Derivatives (COX Inhibition)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | ~7.6 | ~0.04 | ~190 |

| Trifluoromethyl-pyrazole-carboxamide 3b | 0.46 | 3.82 | 0.12 |

| Trifluoromethyl-pyrazole-carboxamide 3g | 4.45 | 2.65 | 1.68[3] |

| Trifluoromethyl-pyrazole-carboxamide 3d | 5.61 | 4.92 | 1.14[3] |

Table 3: Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives (MIC in µg/mL)

| Compound | S. aureus (MRSA) | E. faecalis | E. faecium |

| Compound 6 | 1.56-3.12 | 3.12 | 1.56 |

| Compound 18 | 0.78-1.56 | >50 | >50 |

| Compound 25 | 0.78 | >50 | 0.78 |

Data extracted from a study on a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[8]

Table 4: Insecticidal Activity of Fipronil

| Organism | LD₅₀ |

| Rat (oral) | 97 mg/kg[2] |

| Rainbow Trout (96h LC₅₀) | 0.246 mg/L[7] |

| Bluegill Sunfish (96h LC₅₀) | 0.083 mg/L[7] |

Signaling Pathways

The biological effects of trifluoromethyl pyrazole derivatives are mediated through their interaction with specific cellular signaling pathways.

Celecoxib and the COX-2 Signaling Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By blocking COX-2, Celecoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Fipronil and the GABA Receptor Signaling Pathway

Fipronil's insecticidal activity stems from its ability to block GABA-gated chloride channels in the central nervous system of insects. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil non-competitively blocks this channel, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.

Conclusion and Future Directions

The discovery and development of trifluoromethyl pyrazole derivatives represent a significant achievement in medicinal and agrochemical science. From the early synthetic work based on the Knorr reaction to the rational design of highly selective and potent molecules, this class of compounds continues to be a rich source of innovation. The unique properties conferred by the trifluoromethyl group have been instrumental in the success of drugs like Celecoxib and insecticides like Fipronil.

Future research in this area will likely focus on the development of new synthetic methodologies to access novel trifluoromethyl pyrazole scaffolds with greater efficiency and stereocontrol. Furthermore, a deeper understanding of the structure-activity relationships will continue to drive the design of next-generation derivatives with improved efficacy, selectivity, and safety profiles. The versatility of the trifluoromethyl pyrazole core ensures its continued relevance in the quest for solutions to challenges in human health and agriculture.

References

- 1. Page loading... [guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 7. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Pyrazole-4-Carbonitrile Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole-4-carbonitrile moiety represents a significant and highly versatile core structure in the landscape of medicinal chemistry. This privileged scaffold is a cornerstone in the design and synthesis of a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] Derivatives of this core have shown considerable promise as potent inhibitors of various protein kinases, positioning them as attractive candidates for the development of novel therapeutics, particularly in the realm of oncology.[3][4] This technical guide provides a comprehensive overview of the pyrazole-4-carbonitrile core, encompassing its synthesis, chemical properties, and extensive biological activities, with a focus on its role in the development of targeted cancer therapies.

Synthesis of the Pyrazole-4-Carbonitrile Core

The synthesis of the pyrazole-4-carbonitrile core and its derivatives is often achieved through efficient and adaptable multicomponent reactions. A common and effective strategy involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[5][6] Variations of this approach, including the use of microwave irradiation and diverse catalytic systems, have been developed to enhance reaction rates and yields, offering environmentally benign routes to these valuable compounds.[7]

Experimental Protocol: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a green and efficient one-pot, four-component synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Materials:

-

Hydrazine hydrate (96%)

-

Ethyl acetoacetate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Triethylamine

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred aqueous mixture, add hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol).

-

Successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) at room temperature under an open atmosphere with vigorous stirring for 20 minutes.

-

The precipitated solid is collected by filtration.

-

Wash the solid with water, followed by a mixture of ethyl acetate/hexane (20:80).

-

The crude product is purified by recrystallization from ethanol to yield the final pyrano[2,3-c]pyrazole derivative.[7]

Biological Activities and Therapeutic Potential

The pyrazole-4-carbonitrile scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][8] A significant area of research has focused on the development of pyrazole-4-carbonitrile derivatives as potent and selective protein kinase inhibitors.[3] Dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer, making these enzymes critical targets for drug development.

Pyrazole-4-Carbonitrile Derivatives as Kinase Inhibitors

Derivatives of the pyrazole-4-carbonitrile core have been extensively investigated as inhibitors of several key protein kinases implicated in cancer progression, including:

-

Cyclin-Dependent Kinases (CDKs): These kinases are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[9][10]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and angiogenesis.[1][11]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]

-

p21-Activated Kinase 4 (PAK4): This serine/threonine kinase is involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival, and is often overexpressed in cancer.[14][15]

The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays, such as the MTT assay.

Quantitative Data on Inhibitory Activities

The following table summarizes the inhibitory activities of selected pyrazole-4-carbonitrile derivatives against various kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| 1 | CDK2 | 0.074 | HCT116 (Colon) | < 23.7 | [3] |

| 2 | CDK2 | 0.095 | MCF7 (Breast) | < 23.7 | [3] |

| 3 | VEGFR-2 | 220 | HepG2 (Liver) | - | |

| 4 | EGFR | 60 | A549 (Lung) | - | |

| 5 | PAK4 | - | PC3 (Prostate) | - | |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [14] |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [14] |

| Compound 17 | Chk2 | 17.9 | - | - | [16] |

| Milciclib | CDK2 | 45 | - | - | [17] |

| Ruxolitinib | JAK1, JAK2 | ~3 | - | - | [18] |

| Compound 3f | JAK1 | 3.4 | HEL | - | [19] |

| Compound 3f | JAK2 | 2.2 | K562 | - | [19] |

| Compound 3f | JAK3 | 3.5 | PC-3 | - | [19] |

| TK4g | JAK2 | 12.61 | - | - | [20] |

| TK4g | JAK3 | 15.80 | - | - | [20] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 5 µL) of the diluted test compound, a known inhibitor (positive control), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Add the kinase enzyme solution to all wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[21]

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add a small volume (e.g., 20 µL) of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.[8][22]

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole-4-carbonitrile derivatives are largely attributed to their ability to inhibit key signaling pathways that are often hyperactivated in cancer.

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis.[12][23] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and the formation of new blood vessels.[11][13] Pyrazole-4-carbonitrile-based inhibitors can block these pathways by competing with ATP for binding to the kinase domain of the receptors.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S transition and S phase progression of the cell cycle.[9][10] Pyrazole-4-carbonitrile inhibitors can block the kinase activity of CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.

PAK4 Signaling Pathway

PAK4 is a downstream effector of small GTPases like Cdc42 and is involved in regulating the actin cytoskeleton, cell adhesion, and migration.[14][15] By inhibiting PAK4, pyrazole-4-carbonitrile derivatives can disrupt these processes, thereby impeding tumor invasion and metastasis.

Conclusion

The pyrazole-4-carbonitrile core structure continues to be a highly fruitful scaffold for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its importance in modern drug development. The detailed information on synthesis, biological evaluation, and mechanisms of action presented in this guide aims to facilitate further research and development of pyrazole-4-carbonitrile-based compounds as next-generation targeted therapies for cancer and other diseases. The ongoing exploration of the vast chemical space around this privileged core holds immense promise for the future of precision medicine.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. Inhibitors of Cyclin-Dependent Kinases | Encyclopedia MDPI [encyclopedia.pub]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Enhancing the Biological Activity of Pyrazole Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole nucleus has emerged as a powerful and widely adopted strategy in modern medicinal chemistry and agrochemical research. This functional group, often considered a "super-methyl" group, imparts a unique combination of steric and electronic properties that can profoundly and favorably influence the biological activity of the parent pyrazole molecule. The introduction of a CF3 group can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile, leading to enhanced potency, improved metabolic stability, and better target engagement. This guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in modulating the biological activity of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Impact of the Trifluoromethyl Group on Pyrazole Derivatives

The trifluoromethyl group's influence on the biological activity of pyrazoles stems from its fundamental effects on the molecule's physicochemical properties. These alterations are crucial in drug design and development, as they govern how a molecule interacts with biological systems.

Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic due to the presence of three electronegative fluorine atoms.[1][2] This increased lipophilicity can significantly enhance a drug's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier.[1] For pyrazole-based drug candidates, this often translates to improved absorption, distribution, and bioavailability, allowing the molecule to reach its biological target more effectively.[2][3]

Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes.[1] In pyrazole derivatives, replacing a metabolically vulnerable methyl group with a CF3 group can block sites of oxidative metabolism, leading to a longer plasma half-life, reduced clearance, and potentially a lower required therapeutic dose.[4][5] This increased stability is a critical factor in designing drugs with improved pharmacokinetic profiles.[2]

Electronic Effects and Target Binding